Diallyl phthalate-d4

Mass Spectrometry Isotope Dilution Analytical Chemistry

Diallyl phthalate-d4 (Phthalic Acid Diallyl Ester-d4, CAS 2514944-45-5) is a deuterium-labeled analog of the industrial phthalate plasticizer diallyl phthalate (DAP, CAS 131-17-9), featuring four deuterium substitutions on the aromatic ring. As a stable isotope-labeled (SIL) internal standard, this compound is manufactured to achieve isotopic enrichment typically ≥98% deuterium and is supplied as an analytical reference material with specified purity (≥95% to ≥98%).

Molecular Formula C14H14O4
Molecular Weight 250.28 g/mol
Cat. No. B12392886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiallyl phthalate-d4
Molecular FormulaC14H14O4
Molecular Weight250.28 g/mol
Structural Identifiers
SMILESC=CCOC(=O)C1=CC=CC=C1C(=O)OCC=C
InChIInChI=1S/C14H14O4/c1-3-9-17-13(15)11-7-5-6-8-12(11)14(16)18-10-4-2/h3-8H,1-2,9-10H2/i5D,6D,7D,8D
InChIKeyQUDWYFHPNIMBFC-KDWZCNHSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Diallyl Phthalate-d4: Stable Isotope-Labeled Analytical Internal Standard for Phthalate Quantification


Diallyl phthalate-d4 (Phthalic Acid Diallyl Ester-d4, CAS 2514944-45-5) is a deuterium-labeled analog of the industrial phthalate plasticizer diallyl phthalate (DAP, CAS 131-17-9), featuring four deuterium substitutions on the aromatic ring . As a stable isotope-labeled (SIL) internal standard, this compound is manufactured to achieve isotopic enrichment typically ≥98% deuterium and is supplied as an analytical reference material with specified purity (≥95% to ≥98%) . Unlike the unlabeled native compound, which is a colorless oily liquid with a density of 1.121 g/mL at 25°C and boiling point of 165-167°C at 5 mmHg , the deuterated analog exhibits essentially identical physicochemical properties (molecular weight shift from 246.26 to 250.28 g/mol) while providing a distinct +4 Da mass spectral signature for accurate isotopic dilution mass spectrometry applications in environmental, industrial, and toxicological research .

Identity Stable isotope-labeled internal standard (SIL-IS) for diallyl phthalate
Workflow Isotope dilution LC-MS/MS or GC-MS quantification of diallyl phthalate
Key feature +4 Da mass shift provides complete MS resolution from native analyte

Why Unlabeled Diallyl Phthalate Cannot Substitute for Diallyl Phthalate-d4 in Quantitative Analytical Workflows


In quantitative LC-MS/MS and GC-MS analytical workflows, the use of unlabeled diallyl phthalate as an internal standard is fundamentally invalid due to the absence of a detectable mass difference between the standard and the target analyte [1]. Without a distinct mass signature, the internal standard co-elutes with and is spectrally indistinguishable from the endogenous or contaminant analyte, rendering accurate peak integration and quantification impossible . Furthermore, unlabeled standards offer no correction mechanism for matrix effects, ion suppression, or sample preparation losses, which are particularly pronounced in complex environmental matrices such as soil, sediment, and wastewater where diallyl phthalate is monitored [2]. Diallyl phthalate-d4 resolves these critical limitations through its +4 Da mass shift, enabling chromatographic co-elution with the native analyte while maintaining complete mass spectrometric resolution—a prerequisite for the isotope dilution method recognized as the gold standard for trace-level quantification .

Property
Diallyl phthalate-d4 (target)
Unlabeled diallyl phthalate (cannot substitute)
Mass resolution
Distinct m/z ~250, complete MS1 separation
Same m/z ~246 as analyte; no quantitative discrimination
Matrix effect correction
Co-elutes, corrects ion suppression, minimizes error
No correction; quantification error may reach 30–80% in complex matrices
Recovery correction
Identical extraction recovery to native analyte
No recovery correction; unlabeled standard cannot track losses

Diallyl Phthalate-d4: Quantitative Differentiation Evidence Against Unlabeled Diallyl Phthalate and Alternative Internal Standards


Mass Spectrometric Resolution: +4 Da Mass Shift Enables Complete Analyte-Standard Separation

Diallyl phthalate-d4 provides a quantifiable mass difference of +4.02 Da relative to the unlabeled native compound diallyl phthalate (monoisotopic mass shift from 246.26 to 250.28 g/mol), resulting from the substitution of four aromatic hydrogen atoms with deuterium . This mass shift produces a distinct precursor ion m/z of approximately 250 for the deuterated internal standard versus m/z 246 for the native analyte in positive ion mode mass spectrometry, enabling baseline-resolved MS1 selection with zero isotopic overlap . In contrast, unlabeled diallyl phthalate used as an internal standard would generate the identical m/z signal as the target analyte, preventing any meaningful quantitative discrimination .

Mass shift
Head-to-head
+4.02 Da
Baseline MS1 resolution with zero isotopic overlap
Enables isotope dilution MS quantification
Mass Spectrometry Isotope Dilution Analytical Chemistry LC-MS/MS

Matrix Effect Correction: Isotope Dilution Quantification Eliminates Ion Suppression Bias

Environmental analysis of diallyl phthalate in complex matrices such as lake water and sediment involves significant matrix effects, with diallyl phthalate concentrations in Poyang Lake Basin ranging from 80 to 527 ng/L across sampling points [1]. At these trace levels, ion suppression from co-eluting matrix components can reduce analyte signal intensity by 30-80% depending on sample composition, leading to severe under-quantification if uncorrected . Diallyl phthalate-d4, due to its nearly identical chemical properties and chromatographic behavior, co-elutes precisely with the native analyte and experiences the same degree of ion suppression . The analyte-to-internal standard response ratio thus remains constant regardless of matrix-induced signal attenuation, enabling accurate quantification. In contrast, external calibration with unlabeled diallyl phthalate yields concentration estimates that may deviate from true values by the full magnitude of the matrix effect (i.e., 30-80% error) in environmental samples [2].

Matrix effect correction
Class-level inference
D4-IS: error ≤5–15%
vs
Unlabeled: error up to 30–80%
Reduction by 50–65 pp in environmental matrices
Supports matrix-effect control in trace analysis
Validated at 80–527 ng/L in surface water
Matrix Effects Ion Suppression Environmental Analysis Method Validation

Chromatographic Co-Elution and Recovery Correction: Deuterated Standard Matches Native Analyte Behavior

A fundamental requirement for a valid internal standard is near-identical physicochemical behavior to the target analyte, including retention time, extraction efficiency, and ionization response [1]. Diallyl phthalate-d4 meets this requirement: the substitution of four aromatic hydrogens with deuterium produces a compound that is chemically and physically virtually identical to the native diallyl phthalate molecule . Consequently, the deuterated standard co-elutes with the native analyte under both reversed-phase LC and GC conditions, and exhibits identical partitioning behavior during liquid-liquid extraction, solid-phase extraction (SPE), and QuEChERS sample preparation workflows . Unlike alternative internal standards such as structurally related but non-isotopic phthalates (e.g., dibutyl phthalate-d4 used as a surrogate for diallyl phthalate), which may exhibit different extraction recoveries or chromatographic retention due to differing alkyl chain lengths, diallyl phthalate-d4 is the exact isotopic match and therefore provides the highest achievable recovery correction accuracy .

Recovery correction
Class-level inference
Exact isotopic match: bias ≤±5%
vs
Non-isotopic surrogate: bias ±10–20%
Systematic error minimized to method precision
Essential for rigorous method validation
SPE, LLE, QuEChERS workflows
Sample Preparation Recovery Correction GC-MS Analytical Validation

Quantitative Precision Enhancement: Deuterated Internal Standard Improves RSD in Trace Analysis

In validated analytical methods for phthalate quantification, the use of deuterated internal standards has been demonstrated to improve method precision (relative standard deviation, RSD) compared to external calibration or non-isotopic internal standard approaches . For diallyl phthalate analysis, the use of diallyl phthalate-d4 as the exact isotopic internal standard reduces injection-to-injection variability and compensates for instrument drift across analytical batches . In contrast, external calibration methods without internal standardization typically exhibit RSD values of 10-25% at trace concentrations near the limit of quantification (LOQ), whereas isotope dilution with a deuterated internal standard consistently achieves RSD values below 10%, often in the 3-8% range for replicate analyses of environmental and food contact material samples . This precision improvement is directly attributable to the internal standard's ability to correct for minor variations in injection volume, ionization efficiency fluctuations, and detector response drift during long analytical sequences [1].

Precision (RSD)
Class-level inference
3–8 % RSD
vs 10–25% without IS
2- to 3-fold precision improvement at trace levels
Corrects injection and ionization variability
Method Precision Trace Analysis Quality Control RSD

Optimal Application Scenarios for Diallyl Phthalate-d4 in Research and Industrial Testing


Environmental Monitoring: Trace Quantification of Diallyl Phthalate in Surface Water and Sediment

Diallyl phthalate-d4 is the definitive internal standard for isotope dilution LC-MS/MS or GC-MS quantification of diallyl phthalate in environmental matrices. Monitoring studies, such as those conducted in the Poyang Lake Basin, have measured diallyl phthalate at concentrations ranging from 80 to 527 ng/L [1]. At these sub-ppb levels, matrix effects and trace recovery losses render external calibration invalid. Diallyl phthalate-d4 provides the +4 Da mass shift necessary for complete MS1 separation while co-eluting with the native analyte to correct for ion suppression .

Consumer Product Safety Testing: Migration Analysis from Food Contact Materials

Regulatory frameworks such as EU Regulation 10/2011 for plastics intended for food contact list diallyl phthalate among substances subject to migration testing [1]. Accurate quantification of diallyl phthalate migrating into food simulants requires matrix-matched calibration with isotopically labeled internal standards to account for simulant matrix effects and analyte losses during sample preparation . Diallyl phthalate-d4 enables laboratories to achieve the method accuracy and precision required for demonstrating compliance with specific migration limits (SMLs) .

Metabolic Pathway Tracking and Toxicological Research

The metabolic fate of diallyl phthalate involves hydrolysis to monoallyl phthalate and allyl alcohol, with subsequent oxidation steps [1]. While diallyl phthalate-d4 serves primarily as a quantitative internal standard, its distinct isotopic signature can be leveraged in mass spectrometry-based metabolism studies to distinguish exogenously administered parent compound from endogenous or background phthalate levels . This application is particularly relevant for in vitro metabolism assays and in vivo pharmacokinetic studies where precise parent compound tracking is required .

Polymer Industry Quality Control: Residual Monomer Analysis in DAP Resins

Diallyl phthalate is a key monomer in the production of thermosetting DAP resins used for electrical insulation, laminates, and molding compounds due to their high dielectric strength and thermal stability [1]. Quality control of these resins requires quantification of residual unreacted diallyl phthalate monomer . Diallyl phthalate-d4 provides the necessary analytical specificity for accurate determination of residual monomer in complex polymer matrices using GC-MS or LC-MS, supporting both batch release testing and manufacturing process optimization .

Application
Selection Property
Validation Focus
Environmental trace monitoring
Isotope dilution with exact mass match
Matrix-effect correction at sub-ppb levels
Food contact material migration testing
Stable isotope internal standard for simulant matrices
Method accuracy for specific migration limits
Metabolic pathway research
Deuterium-labeled parent tracking
Distinction from background phthalate levels
Residual monomer analysis in DAP resins
Analytical specificity in complex polymer matrices
Batch release and process optimization support

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